molecular formula C16H16BrNO B14392037 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide CAS No. 87992-85-6

2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide

Cat. No.: B14392037
CAS No.: 87992-85-6
M. Wt: 318.21 g/mol
InChI Key: IYROEIYERCKTKA-UHFFFAOYSA-M
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Description

2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with isoquinoline in the presence of a Lewis acid such as aluminum chloride.

    Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with methyl bromide to form the isoquinolinium bromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.

    Reduction: Reduction reactions can convert the isoquinolinium salt back to the isoquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinolinium derivatives, reduced isoquinoline compounds, and various substituted isoquinolinium salts.

Scientific Research Applications

2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.

    Industry: It can be used in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The methoxyphenyl group enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)isoquinoline: Lacks the quaternary ammonium group, making it less polar.

    3,4-Dihydroisoquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.

    2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both the methoxyphenyl group and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

87992-85-6

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C16H16NO.BrH/c1-18-16-9-5-4-8-15(16)17-11-10-13-6-2-3-7-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1

InChI Key

IYROEIYERCKTKA-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1[N+]2=CC3=CC=CC=C3CC2.[Br-]

Origin of Product

United States

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